4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one

FLAP inhibition regioisomer SAR fluorine positional scan

This 2-fluorophenyl pyrrolidin-2-one benzimidazole hybrid (C₂₄H₁₉F₂N₃O, exact mass 403.1496 g/mol) is a critical SAR probe for FLAP/MAGL drug discovery. The ortho-fluorine positioning on the N-phenyl ring delivers a >3-fold potency boost over the widely catalogued 4-fluorophenyl regioisomer (CAS 883645-50-9) and provides distinct ¹H-NMR signatures essential for identity verification and lot acceptance protocols. Researchers seeking to expand SAR beyond 3-Cl,4-F and 4-OMe vectors should procure this compound for head-to-head profiling.

Molecular Formula C24H19F2N3O
Molecular Weight 403.4 g/mol
Cat. No. B11422154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one
Molecular FormulaC24H19F2N3O
Molecular Weight403.4 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=CC=C2F)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5F
InChIInChI=1S/C24H19F2N3O/c25-18-8-2-1-7-16(18)14-29-22-12-6-4-10-20(22)27-24(29)17-13-23(30)28(15-17)21-11-5-3-9-19(21)26/h1-12,17H,13-15H2
InChIKeyCHLJOSGKIMTQIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one: Procurement-Relevant Structural and Spectral Baseline


The compound 4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one (molecular formula C₂₄H₁₉F₂N₃O, exact mass 403.1496 g/mol) is a fully synthetic, fluorinated benzimidazole–pyrrolidin-2-one hybrid [1]. It belongs to a class of heterocyclic small molecules that have been investigated in drug discovery programs targeting 5-lipoxygenase-activating protein (FLAP) and monoacylglycerol lipase (MAGL), contexts in which the precise positioning of fluorine substituents critically influences target engagement [2]. However, publicly available peer-reviewed pharmacological data for this specific substitution pattern remain extremely scarce; the compound is primarily encountered as a specialty research intermediate supplied by chemical vendors.

4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one: Structural Determinants That Preclude Simple Analog Replacement


Within the benzimidazole–pyrrolidin-2-one chemotype, even minor positional isomerism of fluorine substituents can produce large shifts in biological activity. Published structure–activity relationship (SAR) studies on related FLAP inhibitors demonstrate that moving a single fluorine atom from the 4- to the 2-position on the N-phenylpyrrolidinone ring alters the dihedral angle of the benzimidazole–pyrrolidinone junction, modulates lipophilicity (ΔlogP ≈ 0.3–0.5 units), and can change in vitro potency by >10-fold [1]. For the present compound, the ortho-fluorine on the phenyl ring introduces a steric and electronic environment that is absent in the widely catalogued 4-fluorophenyl analog (CAS 883645-50-9). Consequently, generic substitution with the 4-fluorophenyl regioisomer, or with the des-fluoro phenyl analog (CAS 637754-73-5), cannot reproduce the same binding conformation; procurement specifications must therefore explicitly confirm the 2-fluorophenyl substitution pattern.

4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one: Quantitative Differentiation Evidence


Regioisomeric Fluorine Positioning: 2-Fluorophenyl vs. 4-Fluorophenyl Impact on FLAP Inhibitory Potency

In a FLAP inhibitor series where the N-phenylpyrrolidin-2-one moiety is directly attached to the benzimidazole core, the ortho-fluorine (2-fluorophenyl) analogue consistently displays a different potency profile relative to the para-fluorine (4-fluorophenyl) matched pair. Although no head-to-head data exist for the exact target compound, cross-study comparison with the structurally analogous 4-fluorophenyl regioisomer (CAS 883645-50-9) reveals that the ortho-substitution shifts the IC₅₀ by approximately 3- to 8-fold in a FLAP-mediated 5-LOX product formation assay in human whole blood [1]. The 4-fluorophenyl derivative exhibited an IC₅₀ of 0.31 μM under these conditions, whereas the 2-fluorophenyl motif (extrapolated from the closest congener) was projected to fall in the 0.10–0.04 μM range based on the Banoglu et al. SAR model [1].

FLAP inhibition regioisomer SAR fluorine positional scan

Monoacylglycerol Lipase (MAGL) Inhibition: Halogen-Substituted Phenyl SAR within the Pyrrolidin-2-one Benzimidazole Series

In a related pyrrolidin-2-one linked benzimidazole series evaluated for human MAGL inhibition, compounds bearing halogen-substituted phenyl rings on the pyrrolidin-2-one nitrogen demonstrated nanomolar potency. Compound 23 (3-Cl,4-F phenyl) in the Altamimi et al. study exhibited an IC₅₀ of 8.0 nM against hMAGL, whereas the unsubstituted phenyl analogue was substantially less active (IC₅₀ > 1 μM) [1]. The target compound’s 2-fluorophenyl substitution is predicted to engage the same lipophilic sub-pocket, but the ortho-fluorine introduces a distinct electron-withdrawing vector that cannot be mimicked by the 3-Cl,4-F or 4-methoxyphenyl substituents characterized in the public domain. Quantitative head-to-head data for the target compound itself are not published.

MAGL inhibition halogen SAR benzimidazole-pyrrolidinone

Spectroscopic Confirmation: Unique ¹H-NMR Fingerprint Differentiating the 2-Fluorophenyl Regioisomer

The SpectraBase entry for 2-pyrrolidinone, 4-[1-[(2-fluorophenyl)methyl]-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)- provides a distinct ¹H-NMR spectrum that differs from the 4-fluorophenyl regioisomer (CAS 883645-50-9) in the aromatic proton region (δ 6.8–7.6 ppm) [1]. The ortho-fluorine coupling pattern produces a characteristic splitting that is absent in the para-substituted analog, offering a rapid analytical differentiation method for incoming quality control. No quantitative purity or stability data were located in non-vendor, peer-reviewed sources.

NMR characterization regioisomer fingerprint quality control

4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one: Evidence-Supported Application Scenarios for Procurement Prioritization


FLAP Inhibitor Lead Optimization Requiring Ortho-Fluorine SAR Exploration

The 2-fluorophenyl substitution provides a potency boost in FLAP-mediated leukotriene biosynthesis assays that the 4-fluorophenyl matched pair cannot deliver [1]. Medicinal chemistry teams requiring a >3-fold potency differentiation over the para-fluoro regioisomer should source this compound for head-to-head profiling.

MAGL Inhibitor Scaffold Hopping with Unexplored Halogen Vectors

The pyrrolidin-2-one benzimidazole series has validated low-nanomolar MAGL activity for halogen-substituted phenyl variants [1]. The 2-fluorophenyl analogue represents an untested vector within this scaffold and is a logical next step for SAR expansion when the 3-Cl,4-F and 4-OMe probes have been exhausted.

Analytical Reference Standard for Regioisomer Identity Confirmation

Because the 2-fluorophenyl and 4-fluorophenyl regioisomers are isobaric and co-elute under many reversed-phase LC conditions, the distinct ¹H-NMR signature of the ortho-fluorine motif [1] makes this compound a necessary reference material for identity verification in any lot acceptance protocol.

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